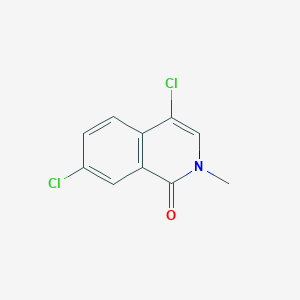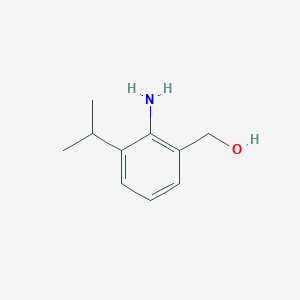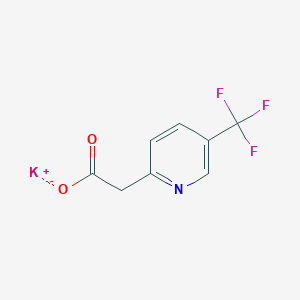![molecular formula C9H8BrN3O2 B13663766 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide is a chemical compound with the molecular formula C9H8BrN3O2. It is a member of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide typically involves the reaction of 3-bromo-5-methoxypyridinamine with various reagents. One common method includes the use of 2-chloropropene cyanide and potassium carbonate in dimethylformamide (DMF) at 20-30°C for 8 hours, followed by heating with diazabicyclo at 50-60°C for 20 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar in structure but with a nitrile group instead of a carboxamide group.
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Another closely related compound with similar chemical properties.
Uniqueness
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxamide group, in particular, makes it a valuable intermediate in the synthesis of various bioactive molecules .
Propiedades
Fórmula molecular |
C9H8BrN3O2 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-5-2-7(10)8-6(9(11)14)3-12-13(8)4-5/h2-4H,1H3,(H2,11,14) |
Clave InChI |
QVVQSSRQMZEMKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN2C(=C(C=N2)C(=O)N)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)


![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)



![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)

![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)

![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)
